![molecular formula C10H8F4N2 B13057315 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is an organic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a nitrile group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group is introduced to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic Acid
- 4-Fluoro-3-(trifluoromethyl)aniline
- 3-Amino-4-(trifluoromethyl)benzonitrile
Uniqueness
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8F4N2 |
|---|---|
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2 |
Clé InChI |
SHQOSTNNSJSTFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


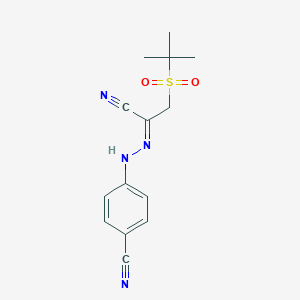
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
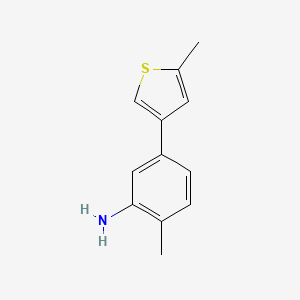
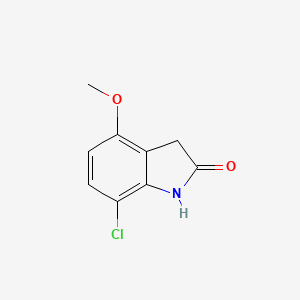
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
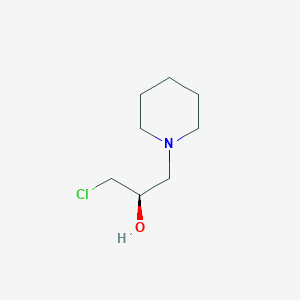
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
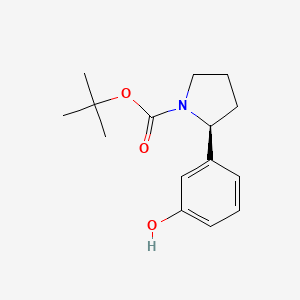
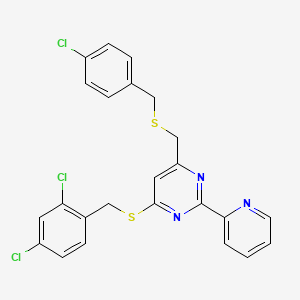
![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
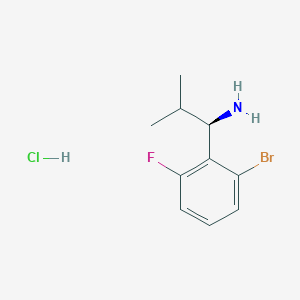
![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
